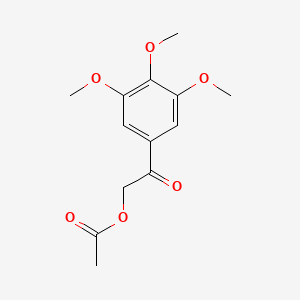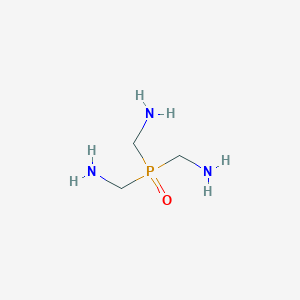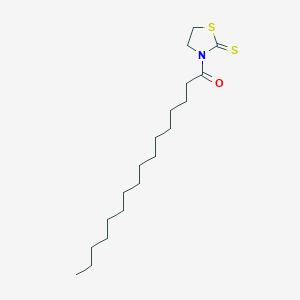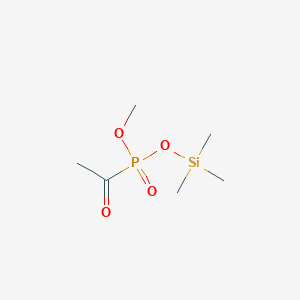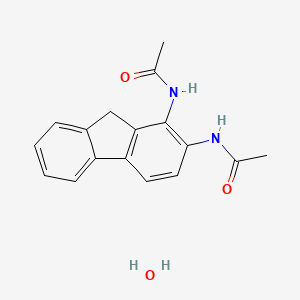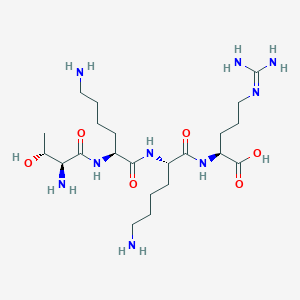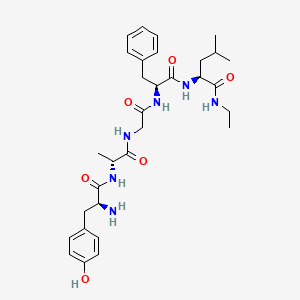
L-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl- is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes This particular compound is composed of several amino acids, including leucinamide, tyrosine, alanyl, glycine, phenylalanine, and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl- often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and large-scale production of peptides with high purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT or TCEP.
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while substitution reactions can yield various peptide analogs.
Aplicaciones Científicas De Investigación
L-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and products.
Mecanismo De Acción
The mechanism of action of L-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism depends on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
- L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine
- L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide
- N-Methyl-L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucinamide
Uniqueness
L-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N-ethyl- is unique due to its specific amino acid sequence and the presence of an ethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
67582-70-1 |
|---|---|
Fórmula molecular |
C31H44N6O6 |
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-N-ethyl-4-methylpentanamide |
InChI |
InChI=1S/C31H44N6O6/c1-5-33-30(42)25(15-19(2)3)37-31(43)26(17-21-9-7-6-8-10-21)36-27(39)18-34-28(40)20(4)35-29(41)24(32)16-22-11-13-23(38)14-12-22/h6-14,19-20,24-26,38H,5,15-18,32H2,1-4H3,(H,33,42)(H,34,40)(H,35,41)(H,36,39)(H,37,43)/t20-,24+,25+,26+/m1/s1 |
Clave InChI |
PUEUPFDYVUVJNJ-CHQQOIJLSA-N |
SMILES isomérico |
CCNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
CCNC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester](/img/structure/B14458546.png)

![1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane](/img/structure/B14458563.png)
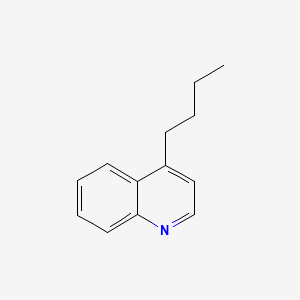
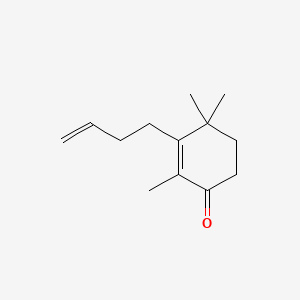

![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)
